molecular formula C18H28N2O2 B5231337 N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]propanamide

N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B5231337
M. Wt: 304.4 g/mol
InChI Key: VCMFITGPBLHNDL-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]propanamide is a synthetic organic compound that belongs to the class of amides This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Methyl Group: The nitrogen atom of the piperidine ring is methylated using methyl iodide or a similar methylating agent.

    Formation of Phenoxypropanamide Moiety: The phenoxypropanamide moiety is synthesized separately through a reaction between 2-(propan-2-yl)phenol and 2-bromo-1-chloropropane, followed by amidation with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenoxy group.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The compound may participate in substitution reactions, especially at the phenoxy group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various conditions.

    Industry: Used in the synthesis of other compounds or materials.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]propanamide would depend on its specific biological targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]acetamide
  • N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]butanamide

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-2-(2-propan-2-ylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-13(2)16-7-5-6-8-17(16)22-14(3)18(21)19-15-9-11-20(4)12-10-15/h5-8,13-15H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFITGPBLHNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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